molecular formula C26H39Cl2N5O5S B12090748 1-[2-[[2-(2-aminoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride

1-[2-[[2-(2-aminoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride

Cat. No.: B12090748
M. Wt: 604.6 g/mol
InChI Key: DKKLDTGWCBYLGT-UHFFFAOYSA-N
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Description

1-[2-[[2-(2-aminoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride is a complex organic compound that features a thiazole ring, a pyrrolidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the thiazole ring and the pyrrolidine ring. The process typically starts with the preparation of intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in these reactions include thionyl chloride, pyridine, and various amines .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols .

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. The thiazole ring and pyrrolidine ring are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-aminoethoxy)ethoxy]ethanol
  • 2-(2-(2-aminoethoxy)ethoxy)ethanol
  • N,N-Dimethyl-2-(2-aminoethoxy)ethanol

Uniqueness

This compound is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced activity or selectivity in certain applications .

Properties

Molecular Formula

C26H39Cl2N5O5S

Molecular Weight

604.6 g/mol

IUPAC Name

1-[2-[[2-(2-aminoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride

InChI

InChI=1S/C26H37N5O5S.2ClH/c1-16-22(37-15-29-16)18-7-5-17(6-8-18)12-28-24(34)20-11-19(32)13-31(20)25(35)23(26(2,3)4)30-21(33)14-36-10-9-27;;/h5-8,15,19-20,23,32H,9-14,27H2,1-4H3,(H,28,34)(H,30,33);2*1H

InChI Key

DKKLDTGWCBYLGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN)O.Cl.Cl

Origin of Product

United States

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